molecular formula C6H11NO2 B078165 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- CAS No. 13670-31-0

2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

Cat. No. B078165
CAS RN: 13670-31-0
M. Wt: 129.16 g/mol
InChI Key: SWYMJLYPXAXHBJ-UHFFFAOYSA-N
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Patent
US04376861

Procedure details

As an example, step A was conducted by reacting 2-ethyl-2-oxazoline (4 moles) having less than 1,000 ppm of water with paraformaldehyde (1 mole) at a reaction temperature of 100° C. for approximately 5.5 hours. The excess oxazoline reactant was removed along with water as "overheads" by fractional distillation of the reaction product, leaving the 2-(α-hydroxymethylethyl)-2-oxazoline in approximately 96 percent yield. Step C was then conducted by continuously adding the 2-(α-hydroxymethylethyl)-2-oxazoline to a stirred solution of sodium hydroxide in the mono-methyl ether of triethylene glycol at a temperature of from 100°-105° C. Under these conditions, the 2-isopropenyl-2-oxazoline and water were volatilized and recovered from the overheads. The product yield was approximately 98 percent of theory.
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[O:4][CH2:5][CH2:6][N:7]=1)[CH3:2].[CH2:8]=[O:9]>O>[OH:9][CH2:8][CH:1]([C:3]1[O:4][CH2:5][CH2:6][N:7]=1)[CH3:2]

Inputs

Step One
Name
Quantity
4 mol
Type
reactant
Smiles
C(C)C=1OCCN1
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 100° C.
CUSTOM
Type
CUSTOM
Details
for approximately 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The excess oxazoline reactant was removed along with water as "overheads" by fractional distillation of the reaction product

Outcomes

Product
Name
Type
product
Smiles
OCC(C)C=1OCCN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.